
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as FMQB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FMQB is a benzamide derivative that contains a quinoline ring and a fluorine atom at position 2.
作用機序
The mechanism of action of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer research, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and neuroprotection. In Parkinson's disease research, this compound has been shown to activate the autophagy-lysosome pathway, which is involved in the clearance of damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
The advantages of using 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its ability to modulate multiple signaling pathways. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, including:
1. Further investigation of its mechanism of action and signaling pathways.
2. Development of more efficient synthesis methods and large-scale production.
3. Investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its potential use as a diagnostic tool for cancer and other diseases.
5. Investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its relatively simple synthesis method and ability to modulate multiple signaling pathways make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential toxicity at high concentrations.
合成法
The synthesis of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with N-methyl-4-fluorobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
2-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-10-14(25-2)7-8-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJGZLKCKAJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

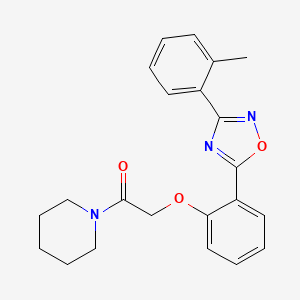
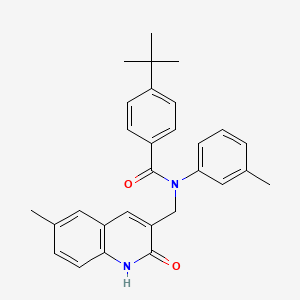




![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
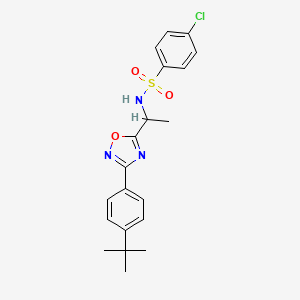
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

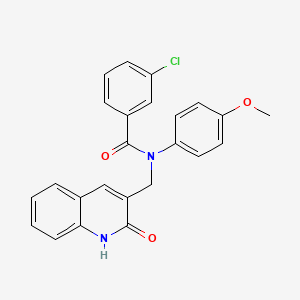
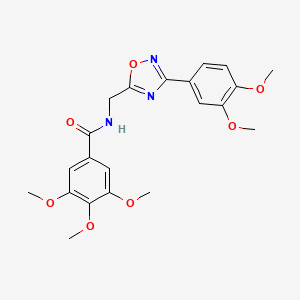
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)